3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole
Description
Properties
IUPAC Name |
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N/c1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14(12)16-15/h4,6,8,11,16H,3,5,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAAOOSUXGCTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the condensation of phenylhydrazine with cyclohexanone to form the corresponding imine. This is followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole. The final step involves the alkylation of tetrahydrocarbazole to introduce the ethyl and methyl groups at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of selective crystallization and purification techniques is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Carbazolones and benzazonine-diones.
Reduction: Saturated carbazole derivatives.
Substitution: Various substituted carbazole derivatives, depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
3-Ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole has garnered attention for its potential as a therapeutic agent. Research indicates that carbazole derivatives exhibit various biological activities including:
- Antiviral Activity : Studies have shown that carbazole derivatives can inhibit viral replication in several viruses such as HIV and HCV. The mechanism often involves interference with viral enzymes or host cell receptors .
- Anticancer Properties : Compounds within the carbazole family have demonstrated anticancer effects through mechanisms such as apoptosis induction and inhibition of cell proliferation. Research has highlighted their potential in targeting specific cancer pathways .
CRTH2 Receptor Antagonism
The compound has been identified as a CRTH2 receptor antagonist. This receptor is involved in mediating allergic responses and inflammation. As such, this compound may be useful in developing treatments for:
- Allergic asthma
- Chronic obstructive pulmonary disease (COPD)
- Inflammatory bowel diseases
These therapeutic applications are based on its ability to inhibit the binding of prostaglandin D2 (PGD2) to the CRTH2 receptor, which plays a crucial role in allergic inflammation .
Organic Synthesis
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations including:
- Substitution Reactions : The compound can undergo electrophilic aromatic substitution to introduce functional groups that enhance its reactivity.
- Formation of Derivatives : It can be modified to create derivatives with tailored properties for specific applications in pharmaceuticals and materials science.
Material Science
Research into the use of carbazole derivatives in material science has shown promise in developing organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electronic properties. The ability to tune their optical characteristics through structural modifications makes them suitable candidates for advanced materials .
Case Study 1: Antiviral Activity
A study published in PMC discusses the antiviral properties of various carbazole derivatives against HIV and HCV. The research highlights that modifications in the alkyl side chains significantly affect the antiviral efficacy of these compounds. Specifically, derivatives with longer alkyl chains exhibited enhanced activity against viral replication .
Case Study 2: CRTH2 Antagonism
In a patent describing novel tetrahydrocarbazole derivatives as CRTH2 antagonists, it was demonstrated that these compounds effectively reduced symptoms associated with allergic conditions in animal models. This research supports the potential application of this compound in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole and its derivatives involves interactions with various molecular targets and pathways. These compounds can bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The substituent pattern at the 3- and 6-positions significantly modulates molecular properties. Key analogs and their characteristics are summarized below:
*Calculated based on formula C₁₄H₁₇N.
Key Observations:
- Electron-Withdrawing Groups (EWGs): Chloro (Cl) and nitro (NO₂) substituents (e.g., 3b, 15a) enhance herbicidal activity by increasing electrophilicity and interaction with biological targets like Photosystem II .
- Electron-Donating Groups (EDGs): Methoxy (OMe) groups (e.g., 6b) improve photostability and solubility, favoring agrochemical applications .
Herbicidal Activity
- 3a (unsubstituted): Serves as a baseline with moderate activity, reducing ABS/RC (energy absorption per reaction center) by 20% in PSII assays .
- 3b (6-Cl): Shows a 45% reduction in ABS/RC, attributed to chlorine’s ability to disrupt electron transport .
- 15a (6-Cl, 8-NO₂): Exhibits the highest potency (70% ABS/RC reduction) due to synergistic effects of Cl and NO₂ .
- Target Compound (3-Et, 6-Me): Predicted to have intermediate activity, as alkyl groups lack the electron-withdrawing capacity of Cl/NO₂.
Anticancer and Anti-Prion Activity
Biological Activity
Overview
3-Ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound with notable biological activities. Its structure features a tricyclic arrangement that includes two benzene rings and a nitrogen-containing five-membered ring. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, immunology, and infectious diseases.
- Molecular Formula : C15H19N
- Molecular Weight : 213.32 g/mol
- CAS Number : 1423505-88-7
Biological Activities
The biological activities of this compound and its derivatives include:
- Anticancer Activity : Various studies have indicated that this compound exhibits significant anticancer properties. Research shows that it can inhibit the growth of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest .
- Antiviral Properties : The compound has demonstrated antiviral activity against several viruses. For instance, derivatives of carbazole have been shown to inhibit viral replication effectively .
- Anti-inflammatory Effects : It acts as an antagonist of the CRTH2 receptor, which is involved in allergic responses and inflammation. This mechanism makes it a candidate for treating conditions such as asthma and allergic rhinitis .
- Antimicrobial Activity : The compound also exhibits antibacterial and antifungal activities, making it useful in developing new antimicrobial agents.
- Hypoglycemic and Hypolipidemic Effects : Research indicates potential for managing blood sugar levels and lipid profiles, suggesting its utility in metabolic disorders.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound binds to specific receptors (e.g., CRTH2) to modulate immune responses.
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and viral replication.
- Oxidative Metabolism : The oxidation of tetrahydrocarbazoles can yield various biologically active metabolites that enhance their therapeutic potential.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Carbazole | Anticancer, Antiviral | Parent compound; broader structural variants |
| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | Anticancer | Contains an amine group enhancing activity |
| Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole | Antimicrobial | Methoxy group increases solubility |
Case Studies
Several studies have highlighted the efficacy of this compound in treating specific diseases:
- Cancer Treatment : A study demonstrated that this compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
- Asthma Management : Clinical trials showed that CRTH2 antagonists derived from this compound improved lung function and reduced asthma symptoms in patients with allergic asthma .
- Antiviral Studies : Research indicated that certain derivatives exhibited IC50 values lower than traditional antiviral drugs against specific viral strains .
Q & A
Q. What are the common synthetic routes for preparing 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole derivatives?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with cyclic ketones. For example, 2,3-dihydro-1H-carbazol-4(9H)-one derivatives can be synthesized via refluxing substituted hydrazines (e.g., ethyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate) with hydroxyamine hydrochloride and sodium acetate in methanol, followed by acetylation with acetic anhydride . Reaction optimization includes monitoring via TLC and recrystallization from ethanol for purification .
Q. How is the crystal structure of this compound characterized?
Methodological Answer: X-ray crystallography using SHELXL (SHELX suite) is standard for structural determination. For carbazole derivatives, disordered atoms (e.g., in cyclohexene rings) are resolved by refining site-occupancy factors. Hydrogen bonding networks (e.g., N–H⋯S interactions) are analyzed using programs like ORTEP-3 for visualizing intermolecular interactions . Dihedral angles between aromatic and heterocyclic rings (e.g., 0.71°–1.69°) indicate planarity deviations critical for reactivity studies .
Q. What spectroscopic techniques validate the purity and structure of synthesized carbazole derivatives?
Methodological Answer:
- NMR : H and C NMR confirm substituent positions (e.g., methyl/ethyl groups) and ring fusion.
- FT-IR : C=O (1680–1700 cm) and N–H (3200–3400 cm) stretches verify functional groups.
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How do hydrogen bonding and π-π interactions influence the supramolecular assembly of carbazole derivatives in crystalline phases?
Methodological Answer: Graph set analysis (e.g., R(10) motifs) using Bernstein’s formalism identifies recurring hydrogen-bonding patterns. For example, N–H⋯O and C–H⋯π interactions stabilize crystal packing, as observed in 6-methyl derivatives . Computational tools like Mercury (CCDC) quantify interaction geometries (distances, angles) and their role in polymorphism .
Q. What strategies resolve contradictions in crystallographic data for carbazole derivatives with disordered substituents?
Methodological Answer:
- Disordered Atoms : Refine occupancy factors iteratively (e.g., 0.86:0.14 split for cyclohexene carbons) while applying damping factors to prevent overfitting .
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twin domains. Validate via R and merging statistics .
- Validation Tools : CheckPlaton (ADDSYM) detects missed symmetry, while Hirshfeld surfaces highlight packing anomalies .
Q. How can computational methods predict the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., VEGF or prion proteins). For example, carbazole derivatives show anti-prion activity via binding to PrP pockets .
- QSAR Studies : Hammett constants and DFT-calculated descriptors (e.g., HOMO-LUMO gaps) correlate substituent effects with herbicidal or anticancer activity .
Q. What experimental design considerations are critical for optimizing carbazole derivative synthesis?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., pyridine) enhance Lawesson’s reagent-mediated thionation (72% yield) .
- Catalysis : Acidic conditions (HCl/acetic acid) accelerate Fischer indole cyclization, while microwave irradiation reduces reaction times .
- Workup : Neutralization with 1:1 HCl minimizes byproducts; silica gel chromatography (petroleum ether/EtOAc) isolates nonpolar derivatives .
Data Contradiction Analysis
Q. Why do dihedral angles between aromatic and heterocyclic rings vary across carbazole derivatives?
Methodological Answer: Variations arise from steric hindrance (e.g., methyl/ethyl substituents) and electronic effects. For example:
- 6-Methyl derivative : 0.71° dihedral angle due to minimal steric clash .
- Methoxy-substituted analog : 1.69° angle from O–CH repulsion . Comparative studies using Cambridge Structural Database (CSD) entries reveal trends in substituent-driven distortions .
Tables
Table 1 : Key Crystallographic Parameters for Carbazole Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
